2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one
Description
This compound is a pyridazin-3(2H)-one derivative featuring a 3,4-dihydro-2H-1,5-benzodioxepin moiety linked via a 2-oxoethyl group and a 2-fluoro-4-methoxyphenyl substituent at the 6-position. Its molecular complexity arises from the fusion of a benzodioxepin ring (a seven-membered oxygen-containing heterocycle) with a pyridazinone core, further modified with fluorine and methoxy groups.
The synthesis of analogous pyridazinone derivatives (e.g., via coupling reactions with substituted phenyl groups or heterocyclic systems) is well-documented, often involving nucleophilic substitutions or cyclization reactions under basic conditions (e.g., KOH in dioxane) . Spectroscopic characterization (1H NMR, IR, MS) is critical for confirming structural integrity, as seen in related compounds .
Properties
IUPAC Name |
2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O5/c1-28-15-4-5-16(17(23)12-15)18-6-8-22(27)25(24-18)13-19(26)14-3-7-20-21(11-14)30-10-2-9-29-20/h3-8,11-12H,2,9-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUISXUCMLJAQRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)C3=CC4=C(C=C3)OCCCO4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodioxepin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate alkylating agents.
Introduction of the Pyridazinone Moiety: This involves the reaction of hydrazine derivatives with diketones or their equivalents under controlled conditions.
Coupling of the Two Fragments: The final step involves coupling the benzodioxepin and pyridazinone fragments through a suitable linker, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The aromatic rings and the methoxy group can be oxidized under strong oxidative conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of novel polymers or materials with unique electronic or optical properties.
Biological Studies: Investigation of its effects on cellular processes and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to modulation of signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression or replication.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s uniqueness lies in its combination of benzodioxepin , 2-oxoethyl linker , and fluorinated aryl substituents . Below is a comparative analysis with structurally related compounds:
Key Comparative Insights
Benzodioxepin vs. Benzodioxepin’s oxygen atoms may enhance solubility compared to fully aromatic systems.
Fluorine and Methoxy Substituents: The 2-fluoro-4-methoxyphenyl group balances electron-withdrawing (F) and electron-donating (OCH3) effects, likely improving binding affinity to hydrophobic pockets in biological targets. This contrasts with trifluoromethyl-substituted pyridazinones (e.g., CAS:1161004-70-1), where CF3 increases lipophilicity but may reduce metabolic stability .
In contrast, simpler pyridazinones (e.g., CAS:1161004-70-1) are synthesized via direct substitutions .
Spectroscopic Characterization :
Like tetrahydroimidazo[1,2-a]pyridine derivatives , the target compound’s structure would require detailed NMR and MS analysis to confirm regiochemistry and substituent placement, particularly given the benzodioxepin’s stereoelectronic effects.
Physicochemical and Pharmacokinetic Considerations
- Solubility : The benzodioxepin and methoxy groups may enhance aqueous solubility compared to nitro- or CF3-containing analogs .
- Metabolic Stability : Fluorine substitution typically reduces oxidative metabolism, but the 2-oxoethyl linker could introduce esterase-sensitive motifs, necessitating prodrug strategies.
- Bioavailability : The compound’s moderate molecular weight (~400–450 g/mol estimated) aligns with Lipinski’s rules, unlike bulkier derivatives (e.g., tetrahydroimidazopyridines) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
